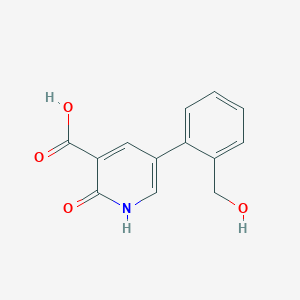

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid

Description

Properties

IUPAC Name |

5-[2-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMTWFHNWNCWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687095 | |

| Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-97-2 | |

| Record name | 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-hydroxymethylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 2-keto-5-(2-ketomethylphenyl)nicotinic acid.

Reduction: Formation of 2-amino-5-(2-hydroxymethylphenyl)nicotinic acid.

Substitution: Formation of 2-alkoxy-5-(2-alkoxymethylphenyl)nicotinic acid.

Scientific Research Applications

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This can lead to modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent groups, heterocyclic cores, and appended moieties, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

Table 2: Key Physicochemical Properties

Notes:

Key Findings :

- Pyrazinamide hybrids may enhance antimycobacterial activity through dual targeting of lipid biosynthesis (salicylic acid) and pyrazinamide’s traditional mechanisms .

- Sulfonamide derivatives show strong binding to Topoisomerase II, a validated antimicrobial target .

- Hydroxymethylphenyl nicotinic acid analogs are hypothesized to modulate NAD-dependent enzymes or inflammatory pathways, though experimental validation is needed.

Biological Activity

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (C13H11NO4) is a derivative of nicotinic acid, notable for its unique structural features that enhance its biological activity. This compound has garnered attention for its potential applications in various therapeutic contexts, including antioxidant and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO4, with a molecular weight of 245.23 g/mol. Its structure includes a pyridine ring and hydroxymethyl groups that facilitate interactions with biological targets, making it a compound of interest in pharmacological research.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for mitigating oxidative stress within cells, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . It appears to modulate signaling pathways associated with inflammation and apoptosis, potentially inhibiting the growth of cancer cells. Further investigations are needed to elucidate the mechanisms through which it exerts these effects and to determine its efficacy in clinical settings.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzymatic Interactions: The compound has been shown to bind with specific enzymes, influencing their activity and thereby affecting metabolic pathways.

- Receptor Binding: Interaction studies indicate that it may bind to receptors involved in cellular signaling, which could alter cellular responses related to growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-5-(3-hydroxymethylphenyl)nicotinic acid | C13H11NO4 | Hydroxymethyl group at a different position |

| 2-Hydroxynicotinic acid | C6H6N2O3 | Simpler structure lacking additional phenolic groups |

| 3-Hydroxy-4-(hydroxymethyl)benzoic acid | C8H10O4 | Lacks nitrogen functionality found in nicotinic acids |

The distinct arrangement of hydroxymethyl groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Efficacy: A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, showcasing its potential as an antioxidant agent.

- Anticancer Potential: In cellular models, the compound exhibited inhibition of proliferation in various cancer cell lines, suggesting a need for further exploration into its therapeutic applications against cancer.

- Mechanistic Insights: Investigations into the compound's interaction with cellular receptors revealed alterations in gene expression related to apoptosis and cell cycle regulation, indicating its multifaceted role in cellular processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of structurally similar benzoic acid derivatives often employs condensation reactions between substituted aldehydes and nicotinic acid precursors. For example, 2-hydroxy-5-(2-nitroethenyl)benzoic acid is synthesized via Knoevenagel condensation under acidic conditions, requiring precise pH control (pH 4–5) to avoid side reactions . Optimization of solvent systems (e.g., ethanol/water mixtures) and temperature gradients (60–80°C) can enhance yields. Characterization via IR and ¹H-NMR is critical to confirm functional groups and regioselectivity .

Q. How can the structural and electronic properties of this compound be characterized to validate its purity and stability?

- Methodological Answer : Use spectroscopic techniques such as UV-Vis (to detect π→π* transitions in aromatic systems) and FT-IR (to identify hydroxyl and carboxylic acid groups). High-resolution mass spectrometry (HRMS) provides molecular weight validation. X-ray crystallography or computational methods (DFT calculations) can elucidate electronic properties and confirm hydrogen-bonding networks, as demonstrated in studies on analogous Schiff base derivatives . Stability under varying pH and temperature should be assessed via accelerated degradation studies .

Q. What are the key challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Isolation difficulties arise due to polar functional groups (hydroxyl, carboxylic acid), which complicate chromatographic separation. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) is recommended. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges can pre-conserve the compound .

Advanced Research Questions

Q. How does this compound interact with inflammatory pathway enzymes, and what experimental models validate its inhibitory activity?

- Methodological Answer : Mechanistic studies on related benzoic acid derivatives show cyclooxygenase (COX) inhibition via competitive binding assays. Use recombinant COX-1/COX-2 enzymes in vitro to measure IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding affinities to active sites, as seen in studies of sulfonamide azo dyes . In vivo validation in murine inflammation models (e.g., carrageenan-induced paw edema) quantifies dose-dependent efficacy .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and metabolic fate?

- Methodological Answer : Employ QSAR models to predict logP (lipophilicity) and bioavailability. Tools like SwissADME estimate cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Metabolite identification via LC-MS/MS in hepatocyte incubation studies reveals phase I/II transformations, as applied to nicotinic acid derivatives .

Q. How do structural modifications (e.g., fluorination or methyl group addition) alter the compound’s bioactivity and toxicity profile?

- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling or electrophilic aromatic substitution. Compare analogs like 2-chloro-5-(trifluoromethyl)nicotinic acid in cytotoxicity assays (MTT or LDH release in HepG2 cells). Toxicity prediction using ProTox-II identifies hepatotoxic or mutagenic risks. Structure-activity relationship (SAR) analysis correlates electron-withdrawing groups (e.g., -CF₃) with enhanced enzyme inhibition but potential oxidative stress .

Q. What analytical methods resolve contradictions in reported data on the compound’s redox behavior or spectroscopic properties?

- Methodological Answer : Cyclic voltammetry (glassy carbon electrode) in buffered solutions (pH 7.4) identifies redox peaks and electron-transfer mechanisms. Discrepancies in UV-Vis λmax values may arise from solvent polarity; use standardized solvents (e.g., DMSO or PBS) for reproducibility. Cross-validate with computational TD-DFT to assign spectral bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.